molecular formula C10H17NO3 B13243729 (2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid

(2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid

Cat. No.: B13243729
M. Wt: 199.25 g/mol
InChI Key: WOLODJMBDSVGDP-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid is a chiral compound with a unique structure that combines a piperidine ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of specific oxidants and additives can help in achieving the desired selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The piperidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

(2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various enzymes and receptors, leading to a range of biological effects . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

(2S,3R)-2-piperidin-4-yloxolane-3-carboxylic acid

InChI

InChI=1S/C10H17NO3/c12-10(13)8-3-6-14-9(8)7-1-4-11-5-2-7/h7-9,11H,1-6H2,(H,12,13)/t8-,9+/m1/s1

InChI Key

WOLODJMBDSVGDP-BDAKNGLRSA-N

Isomeric SMILES

C1CO[C@H]([C@@H]1C(=O)O)C2CCNCC2

Canonical SMILES

C1CNCCC1C2C(CCO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.